molecular formula C10H8BrNO2 B1337905 5-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 400071-95-6

5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1337905
CAS No.: 400071-95-6
M. Wt: 254.08 g/mol
InChI Key: WQZLFFJMRKTCMU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules, including inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-indole-3-carboxylic Acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

This compound has shown various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of 1-methylindole. The resulting 5-bromo-1-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-1-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-3-carboxylic acid
  • 5-Methoxy-1H-indole
  • 5-Bromo-3-methyl-1H-indole

Uniqueness

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methyl group at the 1-position and carboxylic acid group at the 3-position make it a versatile intermediate for synthesizing various biologically active molecules .

Properties

IUPAC Name

5-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLFFJMRKTCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452689
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400071-95-6
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1N Aqueous solution of sodium hydroxide (10 ml) was added at room temperature to a solution of 5-bromo-1-methyl-1H-indole-3-carboxylic acid ethyl ester (605 mg) in ethanol (10 ml) and stirred at 70° C. for three hours. After completion of the reaction, the reaction solution was cooled to room temperature, water and 1N hydrochloric acid aqueous solution were added and the precipitated solid was collected by filtration to give the titled compound (530 mg) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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